1H-Pyrazolo[4,3-c]isoquinoline, 5-(2,6-dichlorophenyl)-3-methyl-
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Overview
Description
1H-Pyrazolo[4,3-c]isoquinoline, 5-(2,6-dichlorophenyl)-3-methyl- is a heterocyclic compound that belongs to the class of pyrazoloisoquinolines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of the 2,6-dichlorophenyl and 3-methyl groups in the structure enhances its chemical properties, making it a valuable compound for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrazolo[4,3-c]isoquinoline, 5-(2,6-dichlorophenyl)-3-methyl- typically involves a multi-step process. One common method is the 1,3-dipolar cycloaddition reaction. In this method, a 1,3-dipole compound reacts with an o-hydroxyaromatic ketone in the presence of a base such as potassium carbonate or potassium phosphate. The reaction is carried out in acetonitrile solution under reflux conditions, leading to moderate to good yields of the target compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, can be applied to scale up the laboratory synthesis to an industrial level.
Chemical Reactions Analysis
Types of Reactions
1H-Pyrazolo[4,3-c]isoquinoline, 5-(2,6-dichlorophenyl)-3-methyl- undergoes various chemical reactions, including:
Electrophilic Substitution: This compound can participate in electrophilic substitution reactions, such as the Mannich and Vilsmeier reactions.
Oxidation and Reduction:
Substitution: Alkylation and other substitution reactions can occur at the nitrogen atom in the 3-position.
Common Reagents and Conditions
Bases: Potassium carbonate, potassium phosphate
Solvents: Acetonitrile
Catalysts: Copper catalysts for certain reactions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, alkylation reactions can lead to the formation of various alkyl-substituted derivatives .
Scientific Research Applications
1H-Pyrazolo[4,3-c]isoquinoline, 5-(2,6-dichlorophenyl)-3-methyl- has several scientific research applications, including:
Medicinal Chemistry: This compound has shown potential as a kinase inhibitor, making it a valuable candidate for cancer therapy.
Fluorescent Probes: Due to its good fluorescence emission properties, it can be used in the development of fluorescent probes for detecting anions and cations.
Anti-Inflammatory Agents: Certain derivatives of this compound have demonstrated anti-inflammatory activities by inhibiting nitric oxide production.
Mechanism of Action
The mechanism of action of 1H-Pyrazolo[4,3-c]isoquinoline, 5-(2,6-dichlorophenyl)-3-methyl- involves its interaction with specific molecular targets and pathways. For example, as a kinase inhibitor, it targets protein kinases involved in cellular signaling pathways, such as Haspin, which plays a crucial role in mitosis . The compound’s anti-inflammatory effects are mediated through the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase 2 (COX-2) protein expression .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-c]isoquinolines: These compounds share a similar core structure and have been studied for their kinase inhibitory potencies.
Pyrazolo[5,1-a]isoquinolines: These derivatives have been synthesized using copper-catalyzed reactions and exhibit diverse biological activities.
Uniqueness
1H-Pyrazolo[4,3-c]isoquinoline, 5-(2,6-dichlorophenyl)-3-methyl- stands out due to its specific substitution pattern, which enhances its chemical properties and biological activities
Properties
CAS No. |
824968-64-1 |
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Molecular Formula |
C17H11Cl2N3 |
Molecular Weight |
328.2 g/mol |
IUPAC Name |
5-(2,6-dichlorophenyl)-3-methyl-2H-pyrazolo[4,3-c]isoquinoline |
InChI |
InChI=1S/C17H11Cl2N3/c1-9-15-17(22-21-9)11-6-3-2-5-10(11)16(20-15)14-12(18)7-4-8-13(14)19/h2-8H,1H3,(H,21,22) |
InChI Key |
YBDQOAYLVJKHSZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NN1)C3=CC=CC=C3C(=N2)C4=C(C=CC=C4Cl)Cl |
Origin of Product |
United States |
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